molecular formula C17H19ClN2OS B4887288 N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide

N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide

Cat. No. B4887288
M. Wt: 334.9 g/mol
InChI Key: LZWPNZVETCCVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide involves binding to the delta opioid receptor, which is found in various regions of the brain and spinal cord. Activation of the delta opioid receptor by N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide results in the inhibition of neurotransmitter release, which leads to the analgesic and anti-addictive effects of the compound.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. Additionally, N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in lab experiments is its high selectivity for the delta opioid receptor, which allows for more specific investigation of the receptor's function. Additionally, N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have a longer duration of action than other opioid compounds, which may be advantageous in certain experimental settings.
One limitation of using N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in lab experiments is its potential for respiratory depression, which may require additional precautions to ensure the safety of experimental animals. Additionally, the high potency of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide may make it difficult to accurately dose experimental animals, which could lead to unintended effects.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is the development of more selective delta opioid receptor agonists, which may have fewer side effects than N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide. Additionally, further investigation of the anti-inflammatory effects of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide may lead to the development of new treatments for inflammatory conditions. Finally, continued research on the potential use of N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide in the treatment of drug addiction may lead to the development of new therapies for this challenging condition.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic properties, making it a promising candidate for the treatment of pain. Additionally, N-(3-chlorophenyl)-2-(2-thienyl)-1-azepanecarboxamide has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(3-chlorophenyl)-2-thiophen-2-ylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-13-6-4-7-14(12-13)19-17(21)20-10-3-1-2-8-15(20)16-9-5-11-22-16/h4-7,9,11-12,15H,1-3,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWPNZVETCCVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-2-(thiophen-2-YL)azepane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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